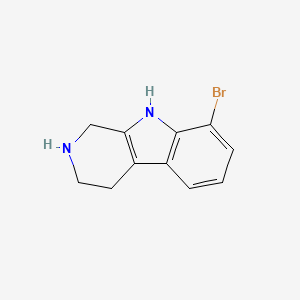

![molecular formula C12H11ClN2OS2 B2353983 2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034609-36-2](/img/structure/B2353983.png)

2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these heterocycles often contributes to the biological activity of such compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiophene rings, and the introduction of the chloro, amide, and dihydrothieno groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chloro group could be substituted with other groups, or the amide group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the chloro group could affect its reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives :

- Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related derivatives were synthesized. These compounds have potential for further modification and use in various fields (Bakhite et al., 2005).

- Pyrido[3',2':4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine derivatives were synthesized, showcasing the compound's utility in forming complex heterocyclic structures (Dotsenko & Krivokolysko, 2013).

Chemical Reactivity and Applications :

- The chemical reactivity of benzo[b]thiophen-2-yl-hydrazonoesters was explored, yielding various heterocyclic derivatives, indicating a wide range of potential applications for the base compound in synthesizing diverse chemical structures (Mohareb et al., 2004).

Synthesis Optimization :

- A study focused on optimizing the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a compound structurally similar to the one of interest, indicating the potential for optimizing the synthesis of complex molecules for increased yield and purity (Song, 2007).

Biochemical Synthesis and Evaluation :

- Derivatives of the compound were synthesized and evaluated for antimicrobial and anticancer activities, indicating its potential utility in medical and pharmaceutical applications (Kolisnyk et al., 2015; Atta & Abdel‐Latif, 2021; Hung et al., 2014).

- Synthesis of pyrido[3',2':4,5]thieno[3,2-d]-[1,3,2]diazaphosphorine derivatives and their potential uses in various applications, including medicinal chemistry, were described (Dotsenko & Krivokolysko, 2013).

Molecular Structure and Analysis :

- Studies have been conducted to determine the molecular structures of these compounds using various analytical techniques, providing insights into their chemical behavior and potential applications (Dyachenko et al., 2019).

Mécanisme D'action

Target of Action

Thiophene-based analogs have been shown to be a potential class of biologically active compounds .

Mode of Action

Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to play a vital role in various biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Result of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c13-10-6-8-7-15(4-3-9(8)18-10)12(16)14-11-2-1-5-17-11/h1-2,5-6H,3-4,7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVKGLDTIXOWLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2353900.png)

![(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B2353906.png)

![1-({1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2353907.png)

![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)

![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)

![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2353923.png)